2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
CAS No.:
Cat. No.: VC11359242
Molecular Formula: C14H11N3O6
Molecular Weight: 317.25 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide -](/images/structure/VC11359242.png)
Molecular Formula | C14H11N3O6 |
---|---|
Molecular Weight | 317.25 g/mol |
IUPAC Name | 2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ |
Standard InChI Key | OXONIXZPWKJHMW-VIZOYTHASA-N |
Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
2,4-Dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide is an organic compound belonging to the class of hydrazones. It is characterized by its unique structural features, including two hydroxyl groups and a nitro group, which contribute to its biological activities and potential applications in various fields .
Synthesis
The compound is synthesized through a condensation reaction involving 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. This synthesis typically occurs in an ethanol solvent under reflux conditions to ensure complete reaction and product formation.
Biological Activities and Applications
Hydrazones, including 2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide, are known for their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties. The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and materials science.
Research Findings and Applications
Aspect | Description |
---|---|
Biological Activity | Exhibits potential antimicrobial, antifungal, and anticancer properties due to its hydrazone structure. |
Synthesis Conditions | Requires ethanol solvent under reflux conditions for optimal yield and purity. |
Chemical Structure | Planar with an E configuration, minimal steric hindrance between benzene rings. |
Applications | Valuable in medicinal chemistry and materials science due to its unique functional groups. |
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